molecular formula C17H13ClN2O2 B13002887 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B13002887
M. Wt: 312.7 g/mol
InChI Key: XHTGKZPNKXGKPV-CMDGGOBGSA-N
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Description

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and acrylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H13ClN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)/b9-8+

InChI Key

XHTGKZPNKXGKPV-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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